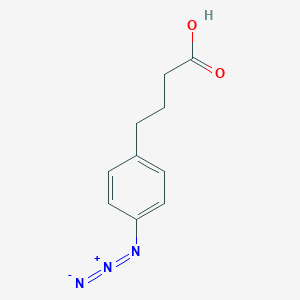

4-(4-Azidophenyl)butyric acid

Description

BenchChem offers high-quality 4-(4-Azidophenyl)butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Azidophenyl)butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-azidophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-13-12-9-6-4-8(5-7-9)2-1-3-10(14)15/h4-7H,1-3H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJMMVGNIFCPFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544302 |

Source

|

| Record name | 4-(4-Azidophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103489-33-4 |

Source

|

| Record name | 4-Azidobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103489-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Azidophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Azidophenyl)butyric acid molecular weight and formula

An In-Depth Technical Guide to 4-(4-Azidophenyl)butyric Acid: A Multifunctional Tool in Chemical Biology and Drug Discovery

Introduction

4-(4-Azidophenyl)butyric acid is a hetero-bifunctional chemical probe that has become an indispensable tool for researchers, scientists, and drug development professionals. Its molecular architecture, featuring a photoreactive aryl azide group and a versatile carboxylic acid handle, allows for a dual-pronged approach in elucidating complex biological interactions and constructing novel molecular entities. The aryl azide serves as a photo-activatable crosslinking agent, enabling the covalent capture of transient or low-affinity binding partners upon UV irradiation. Concurrently, the butyric acid chain provides a convenient point of attachment for conjugating this probe to ligands, drugs, or reporter molecules. This guide provides a comprehensive overview of its properties, core applications, and detailed protocols for its use in photo-crosslinking and bioconjugation.

Physicochemical and Structural Properties

The utility of 4-(4-Azidophenyl)butyric acid is grounded in its specific chemical and physical characteristics. These properties dictate its handling, reactivity, and suitability for various experimental designs.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [1][2][3][4][5] |

| Molecular Weight | 205.21 g/mol | [1][4][5] |

| CAS Number | 103489-33-4 | [1][2][6] |

| Appearance | Beige to light brown solid/powder | [2] |

| IUPAC Name | 4-(4-azidophenyl)butanoic acid | [1][6] |

| Solubility | Soluble in DMSO and other organic solvents | [4] |

| Storage Conditions | Store at -20°C, protected from light | [4] |

Synthesis and Quality Control

Synthesis: The laboratory synthesis of 4-(4-Azidophenyl)butyric acid is typically achieved from its amino precursor, 4-(4-Aminophenyl)butyric acid[4][7]. The synthesis involves a diazotization reaction of the primary amine with a nitrite source (e.g., sodium nitrite) under acidic conditions, followed by the introduction of an azide source (e.g., sodium azide) to yield the final product.

Self-Validating Purity Assessment: To ensure the integrity of experimental results, rigorous quality control is paramount.

-

Thin-Layer Chromatography (TLC): A fundamental technique to assess the purity of the compound and monitor the progress of reactions involving it[2].

-

Spectroscopic Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential to confirm the molecular structure, ensuring the presence of both the azide (-N₃) and carboxylic acid (-COOH) functional groups. The characteristic azide stretch in the IR spectrum is a key diagnostic marker.

Core Applications in Drug Development and Research

The unique bifunctionality of 4-(4-Azidophenyl)butyric acid underpins its two primary applications: photo-affinity labeling for target identification and bioconjugation via click chemistry.

Photo-Crosslinking for Target Identification and Validation

The aryl azide group is chemically inert in the dark but becomes highly reactive upon exposure to UV light (typically ~254 nm)[8][9]. This property allows researchers to covalently trap and subsequently identify the binding partners of a molecule of interest.

Causality of Mechanism: Upon UV irradiation, the aryl azide releases dinitrogen gas (N₂) to generate a highly reactive nitrene intermediate[8][9][10]. This short-lived species can non-selectively insert into proximal C-H or N-H bonds of a binding partner (e.g., a protein receptor), forming a stable, covalent bond. This "zero-distance" crosslinking provides high-fidelity evidence of a direct molecular interaction.

Experimental Workflow for Photo-Affinity Labeling

The following diagram outlines the logical flow of a typical photo-affinity labeling experiment designed to identify the cellular target of a small molecule drug.

Caption: Workflow for target identification using a 4-(4-azidophenyl)butyric acid-based probe.

Protocol: Photo-Crosslinking in Cell Lysate

This protocol provides a self-validating framework for identifying the binding partners of a probe.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the 4-(4-azidophenyl)butyric acid-derived photoprobe in DMSO. Store at -20°C, protected from light[4].

-

Prepare cell lysate from the biological system of interest using a suitable lysis buffer. Determine the total protein concentration using a BCA or Bradford assay.

-

-

Binding and Incubation (Control Criticality):

-

Aliquot 1 mg of cell lysate into several microcentrifuge tubes.

-

Test Sample: Add the photoprobe to a final concentration of 1-10 µM.

-

Negative Control 1 (No UV): Add the photoprobe but keep the sample in the dark throughout the experiment to ensure crosslinking is UV-dependent.

-

Negative Control 2 (Competition): Pre-incubate the lysate with a 100-fold molar excess of the unconjugated parent drug for 30 minutes before adding the photoprobe. This validates that crosslinking is specific to the intended binding site.

-

Incubate all samples for 30-60 minutes at 4°C to allow for binding.

-

-

UV Irradiation:

-

Place the tubes on ice, open the caps, and irradiate from above with a UV lamp (254 nm) for 10-30 minutes[8]. The optimal time and distance should be empirically determined. Do not irradiate the "No UV" control.

-

-

Analysis:

-

Add SDS-PAGE loading buffer to each sample.

-

Resolve the proteins by SDS-PAGE and visualize using a total protein stain (e.g., Coomassie Blue) or by Western blot if the probe contains an affinity tag (e.g., biotin).

-

A successfully crosslinked target will appear as a new, higher molecular weight band in the "Test Sample" lane that is absent or significantly reduced in the "No UV" and "Competition" control lanes.

-

Excise this band for identification by mass spectrometry.

-

Bioconjugation via Copper-Catalyzed Click Chemistry

The azide group is also a key participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[11][12]. This reaction allows for the highly efficient and specific covalent linkage of the azido-functionalized molecule to another molecule bearing a terminal alkyne.

Causality of Mechanism: In the presence of a Copper(I) catalyst, the azide group of 4-(4-azidophenyl)butyric acid and a terminal alkyne undergo a [3+2] cycloaddition reaction to form a stable 1,4-disubstituted triazole ring[11][12]. The reaction is highly specific, rapid, and can be performed in aqueous, biocompatible conditions, making it ideal for modifying sensitive biomolecules[13]. The catalyst is typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate[13].

Experimental Workflow for Bioconjugation

The diagram below illustrates the process of using 4-(4-azidophenyl)butyric acid to link two molecular entities, such as a targeting ligand and a payload.

Caption: General workflow for bioconjugation using CuAAC "click" chemistry.

Protocol: Labeling an Alkyne-Modified Oligonucleotide

This protocol describes a reliable method for conjugating an azide-containing molecule to a DNA or RNA oligonucleotide.

-

Reagent Preparation:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of 100 µM.

-

Dissolve the 4-(4-azidophenyl)butyric acid (or its activated ester derivative) in DMSO to create a 10 mM stock solution.

-

Catalyst Premix: Prepare a fresh solution of the copper catalyst. For aqueous systems, a water-soluble ligand like THPTA is recommended to improve efficiency and reduce cytotoxicity[13]. Mix equal volumes of 20 mM CuSO₄ and 100 mM THPTA solution.

-

Prepare a fresh 300 mM solution of sodium ascorbate in water.

-

-

Click Reaction Assembly (Trustworthiness through Order of Addition):

-

In a microcentrifuge tube, combine the following in order:

-

10 µL of 100 µM alkyne-oligonucleotide.

-

4 µL of 10 mM azide compound (a 40-fold molar excess).

-

2 µL of the THPTA/CuSO₄ premix. Vortex briefly.

-

-

To initiate the reaction, add 2 µL of the 300 mM sodium ascorbate solution[13]. Vortex gently to mix.

-

-

Incubation and Purification:

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes.

-

Purify the labeled oligonucleotide from excess reagents using ethanol precipitation or a suitable size-exclusion chromatography column.

-

-

Validation:

-

Confirm successful conjugation by analytical techniques such as MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the addition of the 4-(4-azidophenyl)butyric acid moiety.

-

Conclusion

4-(4-Azidophenyl)butyric acid is a powerful and versatile chemical reagent whose value is rooted in its dual-functionality. The ability to perform either photo-activated crosslinking or specific bioconjugation makes it a cornerstone in modern chemical biology and drug discovery pipelines. By enabling the robust identification of drug targets and facilitating the modular construction of complex bioconjugates, it empowers researchers to probe biological systems with greater precision and to design next-generation therapeutic and diagnostic agents.

References

-

PubChem. 4-(4-Azidophenyl)butyric acid. National Center for Biotechnology Information. [Link]

-

J&K Scientific LLC. 4-(4-Azidophenyl)butyric acid | 103489-33-4. [Link]

-

Next Peptide. 103489-33-4 | 4-(4-Azidophenyl)butyric acid. [Link]

-

ResearchGate. Mechanism for photocrosslinking using azide in DL1. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Interchim. Click Chemistry (Azide / alkyne reaction). [Link]

-

baseclick GmbH. Protocols. [Link]

-

MDPI. Poly(glycidyl azide) as Photo-Crosslinker for Polymers. [Link]

Sources

- 1. 4-(4-Azidophenyl)butyric acid | C10H11N3O2 | CID 13581615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(4-AZIDOPHENYL)BUTYRIC ACID | 103489-33-4 [amp.chemicalbook.com]

- 4. 4-(4-Azidophenyl)butyric acid (103489-33-4) for sale [vulcanchem.com]

- 5. 103489-33-4 | 4-(4-Azidophenyl)butyric acid | Next Peptide [nextpeptide.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 4-(4-Aminophenyl)butyric acid 95 15118-60-2 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Click Chemistry [organic-chemistry.org]

- 12. interchim.fr [interchim.fr]

- 13. broadpharm.com [broadpharm.com]

A Comprehensive Technical Guide to the Stability and Storage of 4-(4-Azidophenyl)butyric Acid

For researchers, scientists, and drug development professionals, the integrity of chemical reagents is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for 4-(4-Azidophenyl)butyric acid, a versatile bifunctional molecule widely employed in bioconjugation, proteomics, and drug delivery. As a photo-reactive crosslinker, its efficacy is intrinsically linked to its chemical stability. This document moves beyond generic recommendations to provide a foundational understanding of the molecule's degradation pathways and outlines robust protocols for its handling, storage, and stability assessment.

Understanding the Inherent Instability of Aryl Azides

4-(4-Azidophenyl)butyric acid belongs to the aryl azide class of compounds, which are known for their energetic nature and sensitivity to external stimuli.[1] The stability of this molecule is governed by the electronic and structural features of both the azide moiety and the phenylbutyric acid backbone.

The core of its reactivity lies in the azide group (-N₃), a pseudohalogen that is prone to decomposition upon exposure to heat or light, leading to the extrusion of dinitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate.[2][3] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, making it an effective crosslinking agent. However, this same reactivity makes the parent compound susceptible to degradation if not handled and stored correctly.

Several factors influence the stability of organic azides:

-

Carbon-to-Nitrogen Ratio (C/N): A higher carbon-to-nitrogen ratio generally correlates with greater stability.[4] 4-(4-Azidophenyl)butyric acid has a C/N ratio of 10/3, which suggests a moderate level of stability.

-

The "Rule of Six": This empirical rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe to handle.[1] With ten carbons to one azide group, 4-(4-Azidophenyl)butyric acid adheres to this guideline.

-

Electronic Effects: Electron-withdrawing groups can decrease the thermal stability of aryl azides, while electron-donating groups can increase it.[4] The butyric acid moiety has a mild electron-withdrawing effect.

Recommended Storage Conditions: A Multi-faceted Approach

Given the sensitivity of 4-(4-Azidophenyl)butyric acid, proper storage is critical to maintain its purity and reactivity. While supplier recommendations vary, with some suggesting 4°C[5] and others room temperature[6] or -20°C for solutions,[7] a conservative and evidence-based approach is recommended.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage of solid and solutions. | Low temperatures significantly reduce the rate of thermal decomposition. Storing at -20°C minimizes the risk of gradual degradation over time.[1][8] For short-term use, 4°C is acceptable. |

| Light | Store in the dark, using amber or opaque containers. | Aryl azides are photosensitive and can decompose upon exposure to UV and even visible light.[1][9] Amber vials or wrapping containers in aluminum foil is essential. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | While not always standard practice, for high-purity applications, storage under an inert gas can prevent oxidative degradation of the butyric acid chain. |

| Moisture | Keep containers tightly sealed in a dry environment. | The butyric acid moiety is susceptible to hydrolysis, especially at non-neutral pH. Moisture can also facilitate other degradation pathways. |

| pH (for solutions) | Maintain a neutral pH (around 7). | Both acidic and basic conditions can promote the hydrolysis of the carboxylic acid group and potentially affect the stability of the azide. |

Practical Tip: When removing the compound from cold storage, allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture inside the container, which can compromise the stability of the compound.[8]

Key Degradation Pathways

Understanding the potential degradation pathways of 4-(4-Azidophenyl)butyric acid is crucial for designing stability studies and for interpreting analytical results.

Caption: Primary degradation pathways for 4-(4-Azidophenyl)butyric acid.

Thermal Degradation

Heat is a primary driver of decomposition for aryl azides. The process is initiated by the cleavage of the N-N bond in the azide group, leading to the formation of a nitrene and the evolution of nitrogen gas. The rate of this decomposition is temperature-dependent. For aryl azides in general, significant decomposition can occur at temperatures above 150-200°C.[10] However, even at lower temperatures, slow degradation can occur over extended periods.

Photodegradation

Exposure to light, particularly in the UV range, can also induce the formation of the reactive nitrene intermediate.[11] This is the basis for its use as a photo-crosslinker. However, unintended exposure during storage or handling can lead to premature activation and loss of the compound's crosslinking ability. The quantum yield of this photodissociation can be quite high for some aromatic azides.[12]

Hydrolytic Degradation

The butyric acid portion of the molecule introduces the possibility of hydrolytic degradation, particularly under strongly acidic or basic conditions. While the phenyl ring and the azide group are generally stable to hydrolysis at neutral pH, prolonged exposure to extreme pH and elevated temperatures could lead to reactions at the carboxylic acid moiety.

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental results, it is essential to validate the stability of 4-(4-Azidophenyl)butyric acid under your specific experimental conditions. Forced degradation studies are a powerful tool for this purpose.[12][13]

Caption: Workflow for a forced degradation study.

Protocol for a Forced Degradation Study

Objective: To identify potential degradation products and assess the intrinsic stability of 4-(4-Azidophenyl)butyric acid under various stress conditions.

Materials:

-

4-(4-Azidophenyl)butyric acid

-

HPLC-grade water, acetonitrile, methanol

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

HPLC system with UV detector and preferably a mass spectrometer (MS)

-

Photostability chamber with controlled light and temperature

-

Oven

Methodology:

-

Sample Preparation: Prepare a stock solution of 4-(4-Azidophenyl)butyric acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation (Solid State): Place a small amount of the solid compound in an oven at 70°C for 48 hours.

-

Thermal Degradation (Solution): Incubate the stock solution at 60°C for 24 hours, protected from light.

-

Photodegradation: Expose the stock solution in a quartz cuvette to a light source in a photostability chamber, following ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14] Maintain a control sample wrapped in aluminum foil under the same temperature conditions.

-

-

Sample Analysis:

-

After the stress period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.

-

Monitor the elution profile using a UV detector at a wavelength where the parent compound and potential degradation products absorb (e.g., 254 nm).

-

If available, use a mass spectrometer to identify the mass-to-charge ratio of the parent compound and any new peaks that appear in the chromatograms of the stressed samples.

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples to that of an unstressed control.

-

Calculate the percentage degradation of the parent compound.

-

Identify and, if possible, characterize the major degradation products using MS and/or NMR data.

-

Long-Term Stability Study Protocol

Objective: To determine the appropriate re-test period or shelf life for 4-(4-Azidophenyl)butyric acid under recommended storage conditions.

Methodology:

-

Sample Preparation: Store multiple aliquots of a single batch of 4-(4-Azidophenyl)butyric acid (solid) in amber glass vials under the proposed long-term storage condition (-20°C).

-

Testing Intervals: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, analyze the sample for purity and the presence of degradation products using a validated stability-indicating HPLC method. Physical properties such as appearance and solubility should also be assessed.

-

Data Evaluation: Evaluate the data for any significant changes in purity or the formation of degradation products over time.

Analytical Methods for Stability Assessment

The development of a robust, stability-indicating analytical method is crucial for accurately assessing the purity and degradation of 4-(4-Azidophenyl)butyric acid.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | The primary tool for quantifying the parent compound and its degradation products. A well-developed method can separate the parent peak from all impurity and degradant peaks.[15][16] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information for the parent compound and its degradation products, which is invaluable for their identification and structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structural elucidation of the parent compound and any isolated degradation products.[12][17] It can also be used to identify impurities in the bulk material. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Can be used to confirm the presence of the azide functional group (strong absorption around 2100 cm⁻¹) and the carboxylic acid group. Disappearance of the azide peak can indicate degradation. |

Conclusion and Best Practices

The stability of 4-(4-Azidophenyl)butyric acid is a critical factor that influences its performance in research and development applications. By understanding its inherent chemical properties and potential degradation pathways, researchers can implement appropriate storage and handling procedures to ensure its integrity.

Key Takeaways:

-

Store Cold and Dark: The most critical storage parameters are low temperature (-20°C for long-term) and protection from light.

-

Handle with Care: Avoid exposure to high temperatures, strong acids or bases, and incompatible materials.

-

Validate Stability: For critical applications, perform forced degradation studies to understand the stability of the compound under your specific experimental conditions.

-

Utilize Appropriate Analytical Methods: Employ stability-indicating HPLC methods to monitor the purity of your material over time.

By adhering to these principles, researchers can confidently utilize 4-(4-Azidophenyl)butyric acid in their experiments, knowing that the integrity of this powerful chemical tool is maintained.

References

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

Wikipedia. Organic azide. Retrieved from [Link]

- Platz, M. S. (2006). Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes. Chemical Reviews, 106(9), 3844–3867.

-

Stanford Environmental Health & Safety. Information on Azide Compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Forced degradation study under acidic conditions. Retrieved from [Link]

-

Environmental Protection Agency. (2012, September 24). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Retrieved from [Link]

-

PubChem. 4-(4-Azidophenyl)butyric acid. Retrieved from [Link]

-

J&K Scientific LLC. 4-(4-Azidophenyl)butyric acid | 103489-33-4. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

- Gritsan, N. P. (2007). Study of photochemical transformations of organic azides by matrix isolation techniques and quantum chemistry. Russian Chemical Reviews, 76(12), 1139–1160.

-

CONICET. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

- Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Science of Synthesis. (2007). Product Class 35: Aryl Azides.

-

The Bumbling Biochemist. (2023, March 2). Practical lab tips for avoiding sample loss during storage. Retrieved from [Link]

-

Molecules. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Synthesis and Characterization of new Photoswitchable Azobenzene-containing poly(ε-caprolactones). Retrieved from [Link]

-

European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

ResearchGate. (2013, January 1). Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. Retrieved from [Link]

-

ChemRxiv. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]

-

PubMed. (2023, April 18). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Retrieved from [Link]

-

PubMed. (2013, January 1). Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. Retrieved from [Link]

- National Center for Biotechnology Information. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(16), 6463–6473.

-

PubMed. (2016, February 1). Synthesis and photocatalytic activity of TiO2 nanowires in the degradation of p-aminobenzoic acid: A comparative study with a commercial catalyst. Retrieved from [Link]

-

ResearchGate. (2007, August). Thermal Degradation of Environmentally Degradable Poly(hydroxyalkanoic acid)s. Retrieved from [Link]

- International Journal of Applied Pharmaceutics. (2018). Development and Validation of an Alternate Stability- indicating UV Spectrophotometric Analytical Method for Aspirin in Tablets.

-

BMANA Journal. (2021). ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. Retrieved from [Link]

-

ResearchGate. (2018, August). Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures: Consequences of solvent composition and ester hydrophobicity. Retrieved from [Link]

-

Semantic Scholar. (2017, October 23). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

-

ResearchGate. (2008, January). The thermal decomposition of azidopyridines. Retrieved from [Link]

-

Office of Scientific and Technical Information. (2015). Catalytic Photodegradation of p-aminobenzoic Acid on TiO2 Nanowires with High Surface Area. Retrieved from [Link]

-

International Journal of Pharmaceutical Quality Assurance. (2024, December 10). Stability indicating HPLC method development and validation for quantification of salicylic acid impurity in acetaminophen aspirin caffeine oral solid dosage forms. Retrieved from [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. usbio.net [usbio.net]

- 3. How to Accelerate Thermal Stability Testing for High-Concentration Drugs - TA Instruments [tainstruments.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. library.dphen1.com [library.dphen1.com]

- 11. Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kgroup.du.edu [kgroup.du.edu]

- 13. asianjpr.com [asianjpr.com]

- 14. database.ich.org [database.ich.org]

- 15. rsc.org [rsc.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

Methodological & Application

Application Note: A Detailed Protocol for Covalent Labeling of Proteins using 4-(4-Azidophenyl)butyric acid

Abstract

This technical guide provides a comprehensive protocol for the covalent labeling of proteins using the heterobifunctional crosslinker, 4-(4-Azidophenyl)butyric acid. This reagent possesses two distinct reactive moieties: a terminal carboxylic acid for conjugation to protein primary amines and a photo-activatable aryl azide for subsequent covalent cross-linking or bioorthogonal modification. We detail a robust, two-step protocol involving the activation of the carboxylic acid using carbodiimide chemistry (EDC/sulfo-NHS) followed by conjugation to the target protein. Furthermore, this guide covers critical validation techniques, including mass spectrometry and functional reporter assays, to confirm successful labeling. Downstream applications, including photoaffinity labeling for interaction mapping and "click chemistry" for the attachment of reporter probes, are also discussed, providing researchers with a complete workflow for utilizing this versatile tool in drug development and chemical biology.

Core Principles of the Method

The labeling strategy leverages the dual functionality of 4-(4-Azidophenyl)butyric acid. The process is typically performed in two distinct stages:

-

Amine Conjugation via Carbodiimide Chemistry: The carboxylic acid group of the reagent is chemically inert towards proteins. It must first be activated to an amine-reactive species. The most common and efficient method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS).[1][2][3]

-

Activation: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[3] This step is most efficient at a slightly acidic pH (4.5–6.0).

-

Stabilization & Conjugation: Sulfo-NHS is added to react with the intermediate, creating a more stable, water-soluble sulfo-NHS ester.[4] This semi-stable ester readily reacts with primary amines (found on lysine side chains and the protein's N-terminus) at a physiological to slightly basic pH (7.2–8.5) to form a stable amide bond.[5]

-

-

Utility of the Terminal Azide: Once covalently attached to the protein, the aryl azide group serves as a versatile functional handle for two primary applications:

-

Photoaffinity Labeling (PAL): Upon irradiation with UV light (typically 260-365 nm), the aryl azide expels nitrogen gas to generate a highly reactive nitrene intermediate.[6][7][8] This intermediate can rapidly and non-specifically insert into proximal C-H or N-H bonds, forming a stable covalent crosslink with an interacting binding partner.[9]

-

Bioorthogonal Chemistry: The azide group is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10][11] This allows for the highly specific and efficient attachment of a secondary molecule containing a terminal alkyne, such as a fluorescent dye or a biotin tag for affinity purification.[12][13]

-

Below is a diagram illustrating the chemical conjugation workflow.

Materials and Reagents

-

Target Protein: Purified protein of interest at a known concentration (e.g., >1 mg/mL).

-

Labeling Reagent: 4-(4-Azidophenyl)butyric acid (FW: 205.21 g/mol )

-

Activation Reagents:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) (FW: 191.70 g/mol )

-

Sulfo-NHS (N-hydroxysulfosuccinimide) (FW: 217.14 g/mol )

-

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

-

Buffers:

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

-

Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

-

Equipment: Microcentrifuge tubes, pipettors, vortex mixer, rotator, UV-Vis spectrophotometer.

Critical Experimental Parameters

Successful protein labeling requires careful optimization. The following parameters are critical and should be adjusted based on the specific protein and desired degree of labeling.

| Parameter | Recommended Range | Rationale & Expert Insights |

| Protein Concentration | 1-10 mg/mL | Higher concentrations increase reaction efficiency but may also increase the risk of aggregation. Ensure the protein is fully soluble in the chosen buffer. |

| Molar Excess of Reagents | Reagent: 20-100 foldEDC: 20-100 foldSulfo-NHS: 50-250 fold | A molar excess drives the reaction to completion. Start with a 20-fold excess of the labeling reagent and EDC. A higher ratio of Sulfo-NHS to EDC enhances the stability of the active intermediate.[4] |

| Buffer Composition | Activation: MES, pH 6.0Coupling: PBS, pH 7.2-8.5 | Crucial: Avoid primary amine-containing buffers (e.g., Tris, Glycine) during activation and coupling, as they will compete with the target protein and quench the reaction.[8][14] |

| Reaction Time | Activation: 15 minCoupling: 2 hours - Overnight | The EDC/Sulfo-NHS activation is rapid.[1] The subsequent coupling to the protein amine is slower; longer incubation times or incubation at 4°C overnight can increase yield. |

| Temperature | Room Temperature (RT) or 4°C | Reactions are typically faster at RT. If protein stability is a concern, perform the coupling step at 4°C. |

Detailed Step-by-Step Protocol

This protocol is based on labeling 1 mg of a 50 kDa protein (~20 nmol) in a 1 mL reaction volume. Adjust volumes and amounts proportionally.

Part A: Preparation of Reagents

-

Protein Preparation: Buffer exchange the target protein into the Coupling Buffer (PBS, pH 7.4) to remove any incompatible buffer components. Adjust the concentration to 1 mg/mL.

-

Labeling Reagent Stock: Prepare a 100 mM stock solution of 4-(4-Azidophenyl)butyric acid in anhydrous DMSO. (e.g., dissolve 2.05 mg in 100 µL DMSO).

-

EDC/Sulfo-NHS Solution: Prepare this solution immediately before use. EDC is moisture-sensitive and hydrolyzes in water.

-

Weigh ~2 mg of EDC and ~5 mg of Sulfo-NHS into a microcentrifuge tube.

-

Add 100 µL of the Activation Buffer (MES, pH 6.0) to create a fresh activation mixture.

-

Part B: Two-Step Conjugation Reaction

-

Activation Step:

-

In a new microcentrifuge tube, combine 4 µL of the 100 mM labeling reagent stock (400 nmol, 20x excess) with the 100 µL of freshly prepared EDC/Sulfo-NHS solution.

-

Vortex briefly and incubate for 15 minutes at room temperature to form the sulfo-NHS ester.

-

-

Conjugation Step:

-

Add the entire 104 µL of the activated reagent mixture from the previous step to your 1 mL of prepared protein solution.

-

Mix gently by inversion or slow rotation. Avoid vigorous vortexing which could denature the protein.

-

Incubate for 2 hours at room temperature or overnight at 4°C on a rotator.

-

-

Quenching Step:

-

Add 50 µL of 1 M Tris-HCl, pH 8.0 (final concentration ~50 mM) to the reaction mixture.

-

Incubate for 15 minutes at room temperature to quench any unreacted sulfo-NHS esters.

-

Part C: Purification of Labeled Protein

-

Column Equilibration: Equilibrate a desalting column with Coupling Buffer (PBS, pH 7.4) according to the manufacturer's instructions. This step is critical to remove the excess, unreacted labeling reagents and byproducts.[15][16]

-

Sample Loading: Apply the entire quenched reaction mixture to the equilibrated desalting column.

-

Purification: Centrifuge the column (if using a spin column) or collect fractions (if using gravity flow). The labeled protein will be in the eluate/initial fractions, separated from the smaller molecular weight contaminants.

-

Storage: Determine the concentration of the purified, labeled protein (e.g., via A280 measurement). Add a cryoprotectant like glycerol if desired and store at 4°C (short-term) or -80°C (long-term).

Validation of Protein Labeling

Confirmation of successful labeling is essential before proceeding to downstream applications.

-

Mass Spectrometry (Primary Method): Mass spectrometry is the most definitive method to confirm covalent modification.[17][18][19]

-

Expected Mass Shift: The covalent addition of 4-(4-azidophenyl)butyric acid results in a mass increase of +187.08 Da (C₁₀H₉N₃O).

-

Intact Mass Analysis: Analyze the purified protein using LC-MS. The appearance of a new peak corresponding to (Protein Mass + n * 187.08 Da) confirms labeling, where 'n' is the number of labels per protein molecule.

-

Peptide Mapping: For more detailed analysis, digest the labeled protein with trypsin and analyze by LC-MS/MS. This can identify the specific lysine residues that have been modified.[20]

-

-

Click Chemistry Reporter Assay (Functional Method): A functional check can be performed by "clicking" a fluorescent reporter onto the newly installed azide.

-

Take a small aliquot of the azide-labeled protein.

-

Perform a CuAAC reaction using an alkyne-functionalized fluorophore (e.g., Alkyne-Alexa Fluor 488). Protocols for this are widely available.[12][21]

-

Run the reaction product alongside an unlabeled protein control on an SDS-PAGE gel.

-

Visualize the gel using a fluorescence imager. A fluorescent band at the correct molecular weight for your protein confirms the presence of accessible azide groups.

-

Downstream Application Workflows

The azide-labeled protein is a versatile intermediate for multiple advanced applications. The diagram below outlines the two primary experimental pathways.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Labeling | 1. Inactive EDC (hydrolyzed).2. Incompatible buffers (Tris, etc.).3. Insufficient molar excess of reagents.4. Inaccessible primary amines on protein. | 1. Use fresh, high-quality EDC; equilibrate to RT before opening.2. Ensure all buffers are amine-free. Perform buffer exchange.3. Increase the molar excess of labeling reagent and EDC/Sulfo-NHS.4. Confirm protein folding. Consider partial denaturation if structure is known to bury lysines. |

| Protein Precipitation | 1. High concentration of organic solvent (DMSO).2. Protein instability at reaction pH.3. Excessive cross-linking (if protein oligomerizes). | 1. Keep DMSO volume <10% of the total reaction volume.2. Screen protein for stability at pH 6.0 and 7.4 prior to labeling. Perform reaction at 4°C.3. Reduce molar excess of reagents or shorten reaction time. |

| Non-specific Labeling | 1. Reaction not properly quenched.2. Inadequate purification. | 1. Ensure quenching step is performed as described.2. Use an appropriately sized desalting column and ensure it is properly equilibrated to maximize removal of small molecules. |

References

-

Kalkhof, S., & Sinz, A. (2008). Analysis of Protein Modifications by Top-down Mass Spectrometry. Analytical and Bioanalytical Chemistry. [Link]

-

MS Vision. Characterization of intact and modified proteins by mass spectrometry. MS Vision Website. [Link]

-

Larsen, M. R., Trelle, M. B., Thingholm, T. E., & Jensen, O. N. (2006). Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. BioTechniques. [Link]

-

Chait, B. T. (2011). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology. [Link]

-

Wang, L., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Science. [Link]

-

Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim Website. [Link]

-

G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences Website. [Link]

-

Lang, K., & Chin, J. W. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols. [Link]

-

Kym, P. R., Carlson, K. E., & Katzenellenbogen, J. A. (1995). Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor. Bioconjugate Chemistry. [Link]

-

Parker, C. G., & Hatic, M. W. (2018). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Society Reviews. [Link]

-

ResearchGate. Any advice on my protocol for NHS-EDC coupling on antibodies?. ResearchGate. [Link]

-

CD Bioparticles. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles Website. [Link]

-

Pascal, R., & Boiteau, L. (2011). Activation of carboxyl group with cyanate: Peptide bond formation from dicarboxylic acids. Origins of Life and Evolution of Biospheres. [Link]

-

Schaller, C. P. Peptide and Protein Synthesis - Reactivity: substitution at carboxyl. Chemistry LibreTexts. [Link]

-

Uttam, S., & Trudler, D. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics. [Link]

-

Wikipedia. Protein purification. Wikipedia. [Link]

-

Western Oregon University. Chapter 3: Investigating Proteins. Chemistry LibreTexts. [Link]

-

J&K Scientific LLC. 4-(4-Azidophenyl)butyric acid. J&K Scientific Website. [Link]

-

LibreTexts. 17.22: How Cells Activate Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Chem-Impex. 4-(4-Azidophenyl)butyric acid. Chem-Impex Website. [Link]

-

Link, A. J. (2007). Azide-bearing amino acids in protein engineering and proteomic profiling. ResearchGate. [Link]

-

Kiick, K. L., Saxon, E., Tirrell, D. A., & Bertozzi, C. R. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. PNAS. [Link]

-

ResearchGate. Protein conjugation with a genetically encoded azide-containing protein. ResearchGate. [Link]

-

Hinz, F. I., et al. (2012). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. Frontiers in Molecular Neuroscience. [Link]

-

Lee, H., & Lim, S. (2017). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. Molecules and Cells. [Link]

-

PubChem. 4-(4-Azidophenyl)butyric acid. PubChem. [Link]

-

Keana, J. F., & Cai, S. X. (1992). N-hydroxysuccinimide ester functionalized perfluorophenyl azides as novel photoactive heterobifunctional cross-linking reagents. The Journal of Organic Chemistry. [Link]

Sources

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. biotium.com [biotium.com]

- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. biotium.com [biotium.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. interchim.fr [interchim.fr]

- 12. lumiprobe.com [lumiprobe.com]

- 13. chemimpex.com [chemimpex.com]

- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 15. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Chapter 3: Investigating Proteins - Chemistry [wou.edu]

- 17. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. msvision.com [msvision.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Mass Spectrometry Identification of Protein Modifications | Baite Paike Biotechnology [en.biotech-pack.com]

- 21. vectorlabs.com [vectorlabs.com]

Application Note & Protocol: Advanced Photo-Crosslinking with 4-(4-Azidophenyl)butyric acid

Introduction: Unveiling Molecular Interactions with Precision

Understanding the intricate dance of molecules within a cell is fundamental to advancing biological research and drug development. Photo-crosslinking has emerged as a powerful technique to capture these transient interactions, providing a molecular "snapshot" of protein-protein, protein-nucleic acid, or small molecule-protein interactions in their native environment. At the forefront of this technology is 4-(4-Azidophenyl)butyric acid (APBA), a versatile photo-activatable crosslinking agent. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of APBA in photo-crosslinking experiments. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights to ensure robust and reproducible results.

APBA is a hetero-bifunctional crosslinking reagent. One end possesses a carboxylic acid group that can be coupled to primary amines on a target molecule using standard carbodiimide chemistry (e.g., EDC/NHS). The other end features an aryl azide group. Upon exposure to UV light (typically 250-370 nm), this aryl azide is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, effectively "trapping" interaction partners. The butyric acid linker provides a flexible spacer arm, allowing for the capture of interactions within a specific spatial range.[1][2][3]

Principle of APBA-Mediated Photo-Crosslinking

The utility of 4-(4-Azidophenyl)butyric acid lies in its two-step activation process, which allows for precise control over the crosslinking reaction.

-

Conjugation: The carboxylic acid moiety of APBA is first activated, typically with a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and create a more stable amine-reactive intermediate.[4][5] This activated APBA ester then readily reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus) on the bait protein or molecule of interest, forming a stable amide bond.[4][6]

-

Photo-activation and Crosslinking: Following the removal of unreacted APBA, the bait molecule, now carrying the photo-activatable azido group, is introduced to its potential interaction partners. Upon irradiation with UV light, the aryl azide group releases dinitrogen gas (N₂) to generate a highly reactive nitrene intermediate.[3][7] This nitrene can then insert into various chemical bonds, including C-H and N-H bonds, of any nearby molecule, resulting in a stable covalent crosslink.[7] This "zero-distance" capture of interacting molecules provides high-resolution information about molecular neighborhoods.

Figure 1: Workflow of APBA-mediated photo-crosslinking. This diagram illustrates the two-stage process, beginning with the conjugation of APBA to the bait molecule, followed by photo-activation to capture interacting partners.

Experimental Protocols

Protocol 1: Conjugation of APBA to a Bait Protein

This protocol outlines the fundamental steps for labeling a protein of interest with 4-(4-Azidophenyl)butyric acid.

Materials:

-

Purified bait protein in an amine-free buffer (e.g., PBS, HEPES).

-

4-(4-Azidophenyl)butyric acid (APBA)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Desalting column or dialysis cassette (e.g., 7K MWCO)

-

Reaction buffer: MES buffer (pH 4.5-5.0) for activation, PBS (pH 7.2-7.5) for conjugation.[4][5]

-

Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.[5]

Procedure:

-

Reagent Preparation:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture.[4]

-

Prepare a stock solution of APBA in a minimal volume of anhydrous DMF or DMSO.

-

Prepare fresh solutions of EDC and NHS in the activation buffer.

-

-

Protein Preparation:

-

Ensure the bait protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be in the range of 1-5 mg/mL.

-

-

Activation of APBA (Two-Step Method):

-

Conjugation Reaction:

-

Quenching and Purification:

-

Verification of Labeling (Optional but Recommended):

-

The incorporation of APBA can be assessed by mass spectrometry (MALDI-TOF or ESI-MS) by observing the mass shift corresponding to the addition of the APBA molecule.

-

Table 1: Recommended Molar Ratios for APBA Conjugation

| Reagent | Molar Excess relative to Bait Protein | Purpose |

| APBA | 10-20 fold | To ensure efficient labeling of the target protein. |

| EDC | 20-50 fold | To activate the carboxyl group of APBA.[5] |

| NHS/Sulfo-NHS | 20-50 fold | To stabilize the activated intermediate, increasing coupling efficiency.[4][5] |

Protocol 2: Photo-Crosslinking of a Protein-Protein Interaction

This protocol describes the steps for capturing a protein-protein interaction using the APBA-labeled bait protein.

Materials:

-

APBA-labeled bait protein.

-

Interacting partner protein(s) or cell lysate.

-

UV lamp with an emission maximum between 250-370 nm.[7]

-

Ice-cold reaction buffer (e.g., PBS or HEPES).

-

Quartz cuvette or UV-transparent microplate.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Binding Reaction:

-

Combine the APBA-labeled bait protein with its putative interacting partner(s) in a suitable reaction buffer.

-

Incubate under conditions that favor the interaction (e.g., 30 minutes at room temperature or 1 hour at 4°C).

-

-

UV Irradiation:

-

Place the reaction mixture in a UV-transparent vessel. Quartz cuvettes are ideal as they allow for optimal exposure to UV light.[9]

-

Position the UV lamp at a fixed distance from the sample. The optimal distance and irradiation time need to be empirically determined, but a good starting point is 5-15 minutes.

-

Irradiate the sample with UV light. To minimize heat-induced damage, perform the irradiation on ice.[9]

-

-

Analysis of Crosslinked Products:

-

Following irradiation, add SDS-PAGE sample buffer to the reaction mixture.

-

Resolve the proteins by SDS-PAGE.

-

Visualize the crosslinked products by Coomassie staining or silver staining. A new, higher molecular weight band corresponding to the crosslinked complex should be visible.

-

For confirmation, perform a Western blot analysis using antibodies specific to the bait and prey proteins.

-

Figure 2: Experimental workflow for identifying protein-protein interactions using APBA. This flowchart details the key stages from protein labeling to the analysis of crosslinked products.

Trustworthiness: Self-Validating Systems and Controls

To ensure the scientific rigor of your photo-crosslinking experiments, it is crucial to incorporate proper controls.

-

No UV Control: A sample that is prepared identically but not exposed to UV light should not show the higher molecular weight crosslinked band. This confirms that the crosslinking is UV-dependent.

-

Competition Control: Pre-incubate the interaction mixture with an excess of unlabeled bait protein or a known inhibitor of the interaction. A significant reduction in the crosslinked band intensity would indicate the specificity of the interaction.

-

Irrelevance Control: Use an unrelated protein labeled with APBA as a negative control to ensure that the observed crosslinking is not due to non-specific interactions.

Conclusion and Future Perspectives

4-(4-Azidophenyl)butyric acid is a powerful tool for elucidating molecular interactions. Its hetero-bifunctional nature and photo-activatable properties provide a high degree of control over the crosslinking process. By following the detailed protocols and incorporating the appropriate controls outlined in this application note, researchers can confidently capture and identify transient biological interactions, thereby accelerating discoveries in basic research and therapeutic development. The integration of APBA-mediated crosslinking with advanced analytical techniques such as mass spectrometry promises to further unravel the complexities of cellular signaling pathways and macromolecular complexes.

References

-

J&K Scientific LLC. (n.d.). 4-(4-Azidophenyl)butyric acid | 103489-33-4. Retrieved from [Link]

-

G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

-

ResearchGate. (n.d.). An overview of the current proposed mechanism of aryl azide.... Retrieved from [Link]

-

PubMed. (2014). Labeling a Protein With Fluorophores Using NHS Ester Derivitization. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 4-(4-Azidophenyl)butyric acid (103489-33-4) for sale [vulcanchem.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for 4-(4-Azidophenyl)butyric Acid as a Linker for Antibody-Drug Conjugates

Introduction: The Critical Role of the Linker in ADC Design

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The efficacy and safety of an ADC are critically dependent on the linker that connects these two components. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet facilitate the efficient release of the cytotoxic payload upon internalization into the target cancer cell.

This guide details the application of 4-(4-Azidophenyl)butyric acid, a versatile heterobifunctional linker, in the construction of ADCs. This linker offers a robust platform for conjugation via "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility. The azide moiety provides a reactive handle for coupling to an alkyne-modified component, while the carboxylic acid allows for attachment to the antibody. This modular approach enables the precise and stable attachment of a cytotoxic payload, contributing to the development of more homogeneous and therapeutically effective ADCs.

Physicochemical Properties of 4-(4-Azidophenyl)butyric Acid

A foundational understanding of the linker's properties is essential for its effective application.

| Property | Value |

| Chemical Formula | C₁₀H₁₁N₃O₂ |

| Molecular Weight | 205.22 g/mol |

| IUPAC Name | 4-(4-azidophenyl)butanoic acid |

| Appearance | Beige powder |

| Solubility | Soluble in DMSO, DMF |

| Storage | Store at -20°C, protected from light |

Mechanism of Action and Linker Strategy

The 4-(4-Azidophenyl)butyric acid linker is integral to a non-cleavable ADC strategy. In this design, the linker and the drug are stably attached to the antibody. The release of the cytotoxic payload is not dependent on a specific chemical trigger within the linker itself (like pH or enzyme sensitivity). Instead, after the ADC binds to its target antigen on the cancer cell surface and is internalized, it is trafficked to the lysosome. Within the harsh lysosomal environment, the antibody component is completely degraded by proteases, which leads to the release of the drug-linker-amino acid catabolite. This catabolite is the active form of the drug that then exerts its cytotoxic effect. The amide bond formed between the linker's carboxylic acid and an antibody amine, along with the aryl-alkyl backbone of the linker, provides high stability in circulation[1][2][3].

This non-cleavable strategy offers a key advantage: enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity compared to some cleavable linkers that may exhibit premature drug release[3].

}

Figure 1: Mechanism of Action for a non-cleavable ADC.

Experimental Protocols: A Step-by-Step Guide

The construction of an ADC using 4-(4-Azidophenyl)butyric acid is a multi-stage process. The following protocols provide a comprehensive workflow, from component modification to final ADC characterization. The overall strategy involves three key modules:

-

Module A: Linker Activation and Antibody Modification. The 4-(4-Azidophenyl)butyric acid linker is activated, and in parallel, the antibody is modified to introduce a bioorthogonal alkyne handle.

-

Module B: Drug-Linker Conjugation. The activated, azide-containing linker is conjugated to an alkyne-modified cytotoxic drug.

-

Module C: Final ADC Assembly and Purification. The drug-linker construct is "clicked" onto the alkyne-modified antibody, followed by purification and characterization of the final ADC.

}

Figure 2: Overall experimental workflow for ADC synthesis.

Part 1: Linker Activation Protocol (NHS Ester Formation)

Objective: To activate the carboxylic acid of 4-(4-Azidophenyl)butyric acid to a more reactive N-hydroxysuccinimide (NHS) ester for subsequent amine coupling.

Rationale: The direct reaction between a carboxylic acid and an amine is inefficient. Carbodiimide chemistry, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to hydrolysis. The addition of N-hydroxysuccinimide (NHS) traps this intermediate, converting it to a more stable, amine-reactive NHS ester, thereby improving coupling efficiency[4][5].

Materials:

-

4-(4-Azidophenyl)butyric acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Diethyl ether, cold

Protocol:

-

Dissolution: Dissolve 4-(4-Azidophenyl)butyric acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

-

Activation: Add EDC (1.5 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, protected from light. Monitor the reaction progress by TLC or LC-MS.

-

Precipitation: Once the reaction is complete, pour the mixture into cold diethyl ether to precipitate the NHS ester product.

-

Isolation: Collect the precipitate by filtration and wash with cold diethyl ether.

-

Drying: Dry the activated 4-(4-Azidophenyl)butyric acid-NHS ester under vacuum.

-

Storage: Store the activated linker at -20°C under argon until use.

| Reagent | Molar Ratio (to Linker) | Purpose |

| 4-(4-Azidophenyl)butyric acid | 1.0 | Starting material |

| NHS | 1.2 | Forms stable amine-reactive ester |

| EDC | 1.5 | Activates carboxylic acid |

Part 2: Site-Specific Antibody Modification with an Alkyne Handle

Objective: To introduce an alkyne functional group at a specific site on the antibody, enabling a controlled drug-to-antibody ratio (DAR).

Rationale: Traditional lysine conjugation results in a heterogeneous mixture of ADCs. Site-specific conjugation yields a homogeneous product with a defined DAR, leading to improved pharmacokinetics and a better therapeutic index[6][7]. Microbial transglutaminase (mTG) is an enzyme that catalyzes the formation of an isopeptide bond between the side chain of a specific glutamine residue (Q295 in the Fc region of many IgGs) and a primary amine-containing substrate[8][9][10]. By using an amine-containing alkyne, we can precisely install the click chemistry handle away from the antigen-binding sites. Prior deglycosylation at N297 is often required to relieve steric hindrance for the enzyme[11].

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in PBS

-

PNGase F enzyme

-

Microbial Transglutaminase (mTG)

-

Amine-PEG4-Alkyne (or similar amine-alkyne reagent)

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0

Protocol:

-

Deglycosylation (Optional but Recommended):

-

To a solution of the antibody (e.g., 5 mg/mL), add PNGase F according to the manufacturer's protocol.

-

Incubate at 37°C for 12-18 hours.

-

Confirm deglycosylation by SDS-PAGE or mass spectrometry (a mass shift will be observed).

-

-

Enzymatic Ligation:

-

To the (deglycosylated) antibody solution, add Amine-PEG4-Alkyne to a final concentration of 5-10 mM (a significant molar excess).

-

Add mTG to a final concentration of 30-50 µg/mL.

-

Incubate the reaction at 37°C for 4-6 hours with gentle agitation.

-

-

Purification:

-

Remove unreacted alkyne reagent and mTG enzyme by purifying the antibody using Protein A affinity chromatography or Size-Exclusion Chromatography (SEC).

-

Elute the modified antibody and buffer exchange into PBS, pH 7.4.

-

-

Characterization:

-

Confirm the successful installation of the alkyne handle using mass spectrometry (a mass increase corresponding to the alkyne reagent will be observed). The expected DAR should be close to 2.

-

| Reagent | Typical Concentration | Purpose |

| Antibody | 5-10 mg/mL | Target for modification |

| Amine-PEG4-Alkyne | 5-10 mM | Alkyne source for conjugation |

| Microbial Transglutaminase | 30-50 µg/mL | Enzyme for site-specific ligation |

Part 3: ADC Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To covalently link the azide-functionalized drug-linker to the alkyne-modified antibody.

Rationale: CuAAC is a highly efficient and specific click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne[12][13]. The reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as THPTA, is crucial to prevent copper-mediated protein aggregation and degradation[14][15].

Materials:

-

Alkyne-modified antibody (from Part 2)

-

Azide-drug-linker conjugate (prepared separately by reacting the activated linker from Part 1 with an alkyne-modified drug)

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

THPTA ligand solution (e.g., 100 mM in water)

-

Sodium Ascorbate solution (freshly prepared, e.g., 100 mM in water)

-

Conjugation Buffer: PBS, pH 7.4

Protocol:

-

Prepare Reactants:

-

Adjust the concentration of the alkyne-modified antibody to 2-5 mg/mL in Conjugation Buffer.

-

Dissolve the azide-drug-linker in a minimal amount of DMSO and then dilute into the Conjugation Buffer. A 5-10 fold molar excess over the antibody is typical.

-

-

Prepare Catalyst Premix:

-

In a separate tube, mix CuSO₄ and THPTA ligand in a 1:5 molar ratio. For example, for a 1 mL final reaction volume, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA. Let it stand for 2-3 minutes.

-

-

Initiate Conjugation:

-

To the antibody solution, add the azide-drug-linker solution. Mix gently.

-

Add the CuSO₄/THPTA premix to the antibody/drug-linker mixture. The final copper concentration is typically 100-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

| Reagent | Molar Ratio (to Antibody) | Final Concentration (Typical) |

| Azide-Drug-Linker | 5-10 | Varies |

| CuSO₄ | ~25 | 100-250 µM |

| THPTA Ligand | ~125 | 0.5-1.25 mM |

| Sodium Ascorbate | ~500 | 5 mM |

Purification and Characterization of the Final ADC

Objective: To isolate the purified ADC and determine its critical quality attributes, primarily the drug-to-antibody ratio (DAR).

1. Purification by Size-Exclusion Chromatography (SEC)

-

Principle: SEC separates molecules based on their hydrodynamic radius. It is an effective method for removing small molecules like unreacted drug-linkers, catalyst, and reducing agents from the much larger ADC[18][19].

-

Typical Conditions:

-

Column: Bio-SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC).

-

Mobile Phase: Phosphate-buffered saline (PBS), pH 7.2-7.4.

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV at 280 nm.

-

Outcome: The ADC will elute as a major peak, well-separated from smaller, later-eluting impurity peaks.

-

2. Characterization by Hydrophobic Interaction Chromatography (HIC)

-

Principle: HIC separates proteins based on their surface hydrophobicity. Since the cytotoxic drug is typically hydrophobic, each drug addition increases the ADC's overall hydrophobicity. HIC can resolve species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.), allowing for the calculation of the average DAR[20][21][22][23].

-

Typical Conditions:

-

Column: TSKgel Butyl-NPR or similar.

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, often with 20% isopropanol)[24].

-

Gradient: A linear gradient from high salt to low salt.

-

Detection: UV at 280 nm.

-

-

Data Analysis: The average DAR is calculated from the weighted average of the peak areas corresponding to each drug-loaded species.

-

Average DAR = Σ(% Peak Area of DARn * n) / 100 (where 'n' is the number of drugs for that peak).

-

For a site-specific conjugation at Q295 on both heavy chains, the expected dominant peak will be DAR=2.

-

}

Figure 3: Idealized HIC chromatogram of a site-specific ADC.

3. Characterization by Mass Spectrometry (MS)

-

Principle: LC-MS provides a precise mass measurement of the intact ADC or its subunits (light and heavy chains). This confirms successful conjugation and provides an orthogonal method for DAR determination[25].

-

Method: The purified ADC can be analyzed under native conditions (native SEC-MS) or denaturing conditions (reversed-phase LC-MS) after reduction to separate the light and heavy chains.

-

Outcome: The mass spectrum will show a distribution of species, with mass increases corresponding to the mass of the drug-linker construct. This allows for unambiguous confirmation of conjugation and calculation of the average DAR.

Conclusion and Future Perspectives

4-(4-Azidophenyl)butyric acid serves as a highly effective and stable linker for the development of non-cleavable ADCs. Its utility is maximized when paired with site-specific conjugation technologies and bioorthogonal click chemistry, which together allow for the production of homogeneous ADCs with a precisely controlled drug-to-antibody ratio. The protocols outlined in this guide provide a robust framework for researchers to synthesize, purify, and characterize these next-generation therapeutic agents. As ADC technology continues to evolve, the rational design of each component, particularly the linker, will remain a cornerstone of developing safer and more effective cancer therapies.

References

- BenchChem. (2025). Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions. BenchChem Technical Document.

- CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles Technical Protocol.

- Strop, P. (2017). Site-Specific Antibody–Drug Conjugation Using Microbial Transglutaminase. In Antibody-Drug Conjugates (pp. 91-103). Humana Press, New York, NY.

- Conju-Probe. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Conju-Probe Technical Note.

- Fleming, R. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. In Antibody-Drug Conjugates (pp. 147-161). Humana, New York, NY.

- Ouyang, J. (2013). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. Methods in Molecular Biology, 1045, 275-83.

- Panowski, S., et al. (2017). Site-Specific Antibody Conjugation for ADC and Beyond. Antibodies, 6(4), 18.

- Beitello, E. (2025). Site-Specific Modification of Antibodies Utilizing Microbial Transglutaminase for Improved Immunoassay Performance.

- Chen, Y., et al. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review.

- Iowa State University Digital Repository. (2025). Site-Specific Modification of Antibodies Utilizing Microbial Transglutaminase for Improved Immunoassay Performance.

- Agilent Technologies. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System.

- Fleming, R. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. Methods in Molecular Biology, 2078, 147-161.

- Lang, S. A. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Methods in Molecular Biology, 2140, 151-153.

- ResearchGate. (2022).

- ResearchGate. (n.d.). Site-Specific Conjugation of Native Antibodies Using Engineered Microbial Transglutaminases.

- Lhospice, F., et al. (2015). Site-Specific Conjugation of Native Antibody: Transglutaminase-Mediated Modification of a Conserved Glutamine While Maintaining the Primary Sequence and Core Fc Glycan via Trimming with an Endoglycosidase.

- Li, Z., et al. (2016). Precision Modification of Native Antibodies.

- BenchChem. (2025). Alkyl Ether Linkers Demonstrate Superior Stability in Drug Conjugates, Enhancing Therapeutic Potential. BenchChem Technical Document.

- Zhang, D., et al. (2022). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 12(9), 3335-3350.

- ACS Publications. (2015). Site-Specific Conjugation of Native Antibody: Transglutaminase-Mediated Modification of a Conserved Glutamine While Maintaining the Primary Sequence and Core Fc Glycan via Trimming with an Endoglycosidase.

- Wang, Y., et al. (2020). An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. Molecular Pharmaceutics, 17(11), 4287-4295.

- Agilent Technologies. (n.d.). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates.

- BioPharm International. (2016).

- Royal Society of Chemistry. (2020).

- PurePEG. (2025). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.

- ResearchGate. (n.d.). Acidic hydrolysis mechanism of linker cleavage in Pepaxto via amidase enzymes.

- European Pharmaceutical Review. (2021). SEC-MS: a “powerful tool” for ADC analysis, find researchers.

- National Institutes of Health. (2014).

- ResearchGate. (n.d.). (a)

- National Institutes of Health. (2021).

- Oregon State University. (n.d.). Esters in ADC linkers: Optimization of stability and lysosomal cleavage.

- BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers.

- BOC Sciences. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?.

- National Institutes of Health. (2014).

- BroadPharm. (2022). Protocol for Amino PEG.

- Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.

- Thermo Fisher Scientific. (n.d.). instructions - edc.

- Vector Labs. (n.d.). Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents.

- LCGC International. (2020). Size-Exclusion Chromatography for the Analysis of Complex and Novel Biotherapeutic Products.